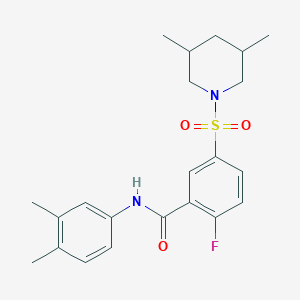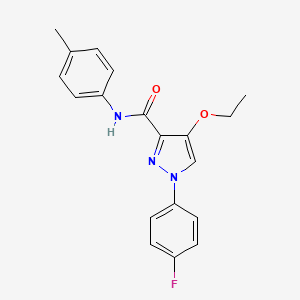
N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a furan, a pyridine, and a thiophene . These types of compounds are often used in medicinal chemistry and materials science due to their unique properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through reactions like acylation, oxidation, and electrophilic substitution . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a similar compound .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated pi-system present in the furan, pyridine, and thiophene rings . The exact structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
Compounds like this can undergo a variety of chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Applications De Recherche Scientifique
Structural Analysis and Characterization
The compound has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .
Hirshfeld Surface Analysis (HSA)
The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure . The associated fingerprint plot calculations gave the contribution ratios for C–H, H–H, O–H, and N–H contacts, indicating a higher propensity for H–H interactions to form the crystal .
Density Functional Theory (DFT) Calculations
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .
Molecular Electrostatic Potential (MEP)
To get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .
Molecular Docking Studies
The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Medicinal and Biological Applications
Amide compounds, including this one, have exhibited remarkable applications in medicinal and biological fields . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . In recent years, they have received much attention as they are proved to be potential candidates for Alzheimer’s disease , antibacterial inhibitors of tRNA synthesis , antagonists for angiotensin II , and leukotriene D4-receptors .
Anti-microbial, Antihypertensive, Anti-diabetes Mellitus Activities
In earlier work, the novel amide derivatives (N - [ (pyridin-2-yl)methyl]thiophene-2-carboxamide) have been investigated and possessing anti-microbial, antihypertensive, anti-diabetes mellitus .
Analgesic and Anti-inflammatory Activity
The single crystalline furan-based amide derivative has been grown and its emerged ubiquitous application in medicinal chemistry as analgesic and anti-inflammatory activity explored with help of computational methods and molecular docking studies .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase
Mode of Action
It’s known that similar compounds can inhibit enzyme activity, which could lead to changes in cellular processes . More detailed studies are required to understand the precise interactions between this compound and its targets.
Biochemical Pathways
If the compound acts as an enzyme inhibitor, it could potentially disrupt the normal functioning of biochemical pathways in which the target enzyme plays a role . Further investigation is needed to identify the exact pathways affected.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects towards certain types of cells . More research is needed to understand the specific effects of this compound.
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-4-7-20-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-19-14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWYEQDSZMMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2886106.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2886107.png)

![N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2886109.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2886113.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2886114.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2886116.png)


![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2886121.png)
![1-butyl-5-(4-fluorophenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2886123.png)
![2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2886124.png)
